molecular formula C10H19NO B8445186 6-Diethylaminohex-4-yn-1-ol

6-Diethylaminohex-4-yn-1-ol

Cat. No. B8445186
M. Wt: 169.26 g/mol
InChI Key: BLRHJMRQPOGFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Diethylaminohex-4-yn-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Diethylaminohex-4-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diethylaminohex-4-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Diethylaminohex-4-yn-1-ol

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-(diethylamino)hex-4-yn-1-ol

InChI

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,6,8-10H2,1-2H3

InChI Key

BLRHJMRQPOGFMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of paraformaldehyde (7.14 g, 238 mmol), diethylamine (27.6 ml, 260 mmol) and cupric acetate monohydrate (1 g) in dioxane (40 ml) was heated in an oil bath of 60° C. for 1 hour. When the solid material disappeared, pent-4-yn-1-ol (20 g, 238 mmol) was added and the heating at 95° C. was continued until the greenish suspension had been completely replaced by the thin brown precipitate (approximately 3 hours). After cooling to 20° C., the reaction mixture was poured into 10% aqueous KOH (40 ml). The precipitate was filtered off and washed with ether (100 ml). The organic phase was washed with water (5 times 50 ml), dried (K2CO3) and evaporated to dryness to give crude product. The isolated product was distilled to yield 29.78 g (74%) of 6-diethylaminohex-4-yn-1-ol: bp 92°-94° C. (0.1 mm Hg), IR (neat) 3309 cm-1 ; 1H NMR (CDCl3) δ4.1(S, 1H), 3.6(t, 2H), 3.3(m, 2H), 2.7-2.0(m, 6H), 2.0-1.4(m, 2H), 1.0(t, 6H).
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of paraformaldehyde (21.42 g, 714 mmol), diethylamine (82.2 mL, 801 mmol) and copper(11) acetate (2 g) was heated at 60° C. in dioxane (120 mL). After 1.4 hours pent-4-yn-1-ol (60 g, 714 mmol) was added and the mixture was heated at 95° C. for 3 hours. The cooled reaction mixture was poured onto 10% potassium hydroxide (120 mL) and the resulting mixture was filtered through Celite which was washed with diethyl ether. The organic layer was separated and washed with water (3×120 mL). The aqueous extract was back-extracted with methylene chloride (3×100 mL). The combined organic layers were washed with brine, dried (MgSO4), and evaporated at reduced pressure. The residue was Kugelrohr distilled to afford 102 g (99%) of the product as an oil. 1H NMR (CDCl3)δ: 1.13 (t, 6H), 1.72 (quintet, 2H), 2.31 (t, 2H), 2.55 (q, 4H), 3.38 (d, 2H), 3.68 (t, 2H), 3.95 (s, 1H) ppm.
Quantity
21.42 g
Type
reactant
Reaction Step One
Quantity
82.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
99%

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